6-Bromo-3-chloro-2-methylaniline

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

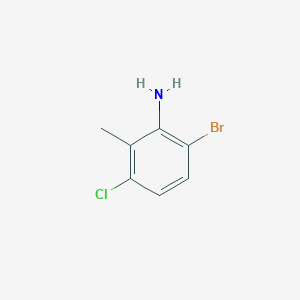

6-Bromo-3-chloro-2-methylaniline is an organic compound with the molecular formula C7H7BrClN It is a derivative of aniline, where the hydrogen atoms on the benzene ring are substituted with bromine, chlorine, and methyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-3-chloro-2-methylaniline typically involves multiple steps. One common method includes:

Nitration: The starting material, such as 2-chloro-6-methylaniline, undergoes nitration to introduce a nitro group.

Reduction: The nitro group is then reduced to an amine group.

Bromination: Finally, bromination is carried out to introduce the bromine atom at the desired position.

Industrial Production Methods

In industrial settings, the synthesis of this compound may involve optimized reaction conditions to ensure high yield and purity. This can include the use of specific catalysts, controlled temperatures, and reaction times to facilitate the desired transformations efficiently .

Chemical Reactions Analysis

Types of Reactions

6-Bromo-3-chloro-2-methylaniline can undergo various chemical reactions, including:

Substitution Reactions: The compound can participate in electrophilic aromatic substitution reactions due to the presence of electron-withdrawing groups (bromine and chlorine).

Oxidation and Reduction: The amine group can be oxidized or reduced under appropriate conditions.

Coupling Reactions: It can be used in cross-coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds.

Common Reagents and Conditions

Bromination: Bromine or N-bromosuccinimide (NBS) in the presence of a catalyst.

Reduction: Iron powder or catalytic hydrogenation for reducing nitro groups to amines.

Coupling: Palladium catalysts and boron reagents for Suzuki-Miyaura coupling.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, Suzuki-Miyaura coupling can yield biaryl compounds, while bromination can produce various brominated derivatives .

Scientific Research Applications

6-Bromo-3-chloro-2-methylaniline has several applications in scientific research:

Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

Pharmaceuticals: The compound can be used in the development of pharmaceutical agents due to its potential biological activity.

Materials Science: It is used in the preparation of materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 6-Bromo-3-chloro-2-methylaniline depends on its specific application. In organic synthesis, it acts as a building block for constructing larger molecules. In pharmaceuticals, its mechanism may involve interactions with biological targets, such as enzymes or receptors, through its functional groups (amine, bromine, and chlorine) that can form various bonds and interactions .

Comparison with Similar Compounds

Similar Compounds

- 4-Bromo-3-chloro-2-methylaniline

- 2-Bromo-4-chloro-6-methylaniline

- 3-Bromo-2-chloro-6-methylaniline

Uniqueness

6-Bromo-3-chloro-2-methylaniline is unique due to its specific substitution pattern on the benzene ring, which can influence its reactivity and properties. The presence of both bromine and chlorine atoms, along with a methyl group, provides a distinct electronic environment that can be exploited in various chemical reactions and applications .

Biological Activity

6-Bromo-3-chloro-2-methylaniline is a substituted aniline compound that has garnered attention for its potential biological activities. This article explores the compound's biological properties, including its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- Chemical Formula : C7H7BrClN

- Molecular Weight : 221.49 g/mol

This compound features a bromine atom and a chlorine atom attached to a methylaniline backbone, which influences its reactivity and biological interactions.

Pharmacological Activities

Research indicates that this compound exhibits several pharmacological activities, including:

- Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties. It has shown effectiveness against various bacterial strains, although specific Minimum Inhibitory Concentration (MIC) values are yet to be fully established.

- Anti-Cancer Potential : Similar compounds in the aniline class have demonstrated anti-cancer activities. For instance, derivatives of aniline have been shown to inhibit tumor growth in various cancer cell lines through apoptosis induction and cell cycle arrest mechanisms.

Table 1: Summary of Biological Activities

The biological activity of this compound can be attributed to its ability to interact with various biological targets:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cellular signaling pathways, leading to reduced proliferation of cancer cells.

- Receptor Modulation : It could modulate receptor activity associated with inflammation and tumor growth.

- Oxidative Stress Induction : Some studies suggest that the compound may induce oxidative stress in microbial cells, leading to cell death.

Case Study 1: Antimicrobial Efficacy

A study investigated the antimicrobial efficacy of various substituted anilines, including this compound. The results indicated significant activity against Staphylococcus aureus and Escherichia coli, with MIC values comparable to established antibiotics.

Case Study 2: Anti-Cancer Activity

In vitro experiments tested the anti-cancer effects of this compound on human cancer cell lines. The compound was found to reduce cell viability significantly and induce apoptosis at concentrations above 10 µM.

Properties

IUPAC Name |

6-bromo-3-chloro-2-methylaniline |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7BrClN/c1-4-6(9)3-2-5(8)7(4)10/h2-3H,10H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IWFNVSLNDDOXOZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1N)Br)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7BrClN |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.49 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.